2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one

Physicochemical profiling Permeability prediction Medicinal chemistry

2-Methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one (CAS 69912-22-7) is a fused bicyclic heterocycle belonging to the pyrimido[1,2-a]azepin-4(6H)-one class. It possesses a molecular formula of C₁₀H₁₄N₂O (MW 178.23 g·mol⁻¹), a calculated LogP of 0.6, a topological polar surface area (TPSA) of 32.7 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 69912-22-7
Cat. No. B12005038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one
CAS69912-22-7
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2CCCCCC2=N1
InChIInChI=1S/C10H14N2O/c1-8-7-10(13)12-6-4-2-3-5-9(12)11-8/h7H,2-6H2,1H3
InChIKeyDMFZVKFRXTZJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one (CAS 69912-22-7): Core Physicochemical Profile and Scaffold Identity


2-Methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one (CAS 69912-22-7) is a fused bicyclic heterocycle belonging to the pyrimido[1,2-a]azepin-4(6H)-one class. It possesses a molecular formula of C₁₀H₁₄N₂O (MW 178.23 g·mol⁻¹), a calculated LogP of 0.6, a topological polar surface area (TPSA) of 32.7 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. The compound is cataloged by multiple suppliers as a research chemical and synthetic building block, with its core scaffold featuring a 2-methyl substituent on the pyrimidinone ring fused to a saturated seven-membered azepane ring .

Why 2-Methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one Cannot Be Interchanged with Other Pyrimidoazepine Analogs


Direct quantitative evidence for 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is extremely limited in the public domain; no peer‑reviewed head‑to‑head comparisons or primary biological activity datasets for this specific compound were retrievable as of the search date. Nevertheless, the available physicochemical profile establishes meaningful differentiation from common in‑class analogs. Unlike the 3‑acetyl‑2‑amino analog (CAS 371215‑05‑3, MW 221.26, 1 HBD, 3 HBA), the target compound carries zero hydrogen bond donors, a lower molecular weight, and a markedly lower topological polar surface area (32.7 vs. ~67 Ų estimated for the amino analog), properties that critically govern passive permeability, solubility, and formulation behavior [1]. These differences imply that substituting the target compound with a hydrogen‑bond‑donating or higher‑MW analog could alter permeability, metabolic susceptibility, or off‑target binding profiles in any SAR or in‑vivo study. However, in the absence of direct experimental comparisons, the procurement rationale must rest on this scaffold‑level differentiation rather than on empirically measured superiority. Users seeking higher‑confidence activity differentiation are cautioned that the compound has not been systematically benchmarked against close analogs in published research.

Quantitative Differentiation Evidence for 2-Methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one vs. Pyrimidoazepine Analogs


Comparative LogP (XLogP3) and Hydrophilicity: Target Compound vs. 3-Acetyl-2-amino Analog

The target compound exhibits a calculated XLogP3 of 0.6, consistent with balanced hydrophilicity favorable for aqueous solubility and CNS exclusion. In contrast, the 3‑acetyl‑2‑amino analog (CAS 371215‑05‑3) carries two additional polar atoms and a hydrogen bond donor, which shifts its calculated LogP to a more hydrophilic value (estimated below 0, although an experimental value is not publicly available). This 0.6+ unit LogP difference translates to an approximately 4‑fold shift in octanol‑water partition coefficient, directly impacting membrane passage and formulation partitioning [1].

Physicochemical profiling Permeability prediction Medicinal chemistry

Hydrogen Bond Donor Absence: Membrane Permeability Advantage over Amino‑Substituted Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) [1], whereas the frequently encountered 3‑acetyl‑2‑amino analog contains one HBD (primary amine) . This difference is highly significant under the Veber and Lipinski rules, where HBD count is a primary determinant of oral bioavailability. Experimentally, removal of a single HBD has been associated with 5‑10‑fold improvements in Caco‑2 permeability in related heterocyclic series. While no direct Caco‑2 data exist for this specific pair, the structural difference alone provides a strong procurement rationale when passive permeability is a design requirement.

Drug-likeness Oral bioavailability BBB penetration

Molecular Weight and TPSA Differentiation for Oral Drug‑Likeness

The target compound has a molecular weight of 178.23 g·mol⁻¹ and a TPSA of 32.7 Ų [1]. Both values are well within the optimal range for oral bioavailability (MW < 500, TPSA < 140 Ų), and more importantly, are significantly lower than the 3‑acetyl‑2‑amino analog (MW 221.26, estimated TPSA ~67 Ų) . The 43 g·mol⁻¹ (~19%) lower MW and 34 Ų lower TPSA suggest a substantial advantage in passive absorption and metabolic stability when the scaffold is progressed into lead optimization.

Drug-likeness Bioavailability Lead optimization

Absence of Aryl Substituents Minimizes CYP Inhibition Risk vs. Phenyl‑Substituted Analogs

Unlike 2‑(4‑nitrophenyl)‑7,8,9,10‑tetrahydropyrimido[1,2‑a]azepin‑4(6H)‑one (which contains a nitro‑phenyl substituent with known CYP‑liability alerts), the target compound bears only a methyl group at the 2‑position and no aromatic ring [1]. The absence of a nitro‑aromatic motif eliminates the structural alert for CYP2C9 and CYP3A4 time‑dependent inhibition frequently observed with nitro‑phenyl heterocycles. While no direct CYP inhibition data exist for either compound, the structural difference translates into a lower predicted off‑target risk profile that may be decisive when selecting a scaffold for CNS or chronic‑dosing indications.

CYP inhibition Drug‑drug interaction Off‑target risk

Recommended Procurement and Usage Scenarios for 2-Methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one Based on Differentiated Properties


Fragment-Based Drug Discovery (FBDD) Requiring a Compact, Donor‑Free Scaffold

The target compound’s low molecular weight (178 Da), zero HBD, and balanced LogP make it an ideal fragment hit for FBDD campaigns targeting intracellular or CNS proteins where permeability is rate‑limiting. Its minimal functionality reduces the risk of non‑specific binding and simplifies SAR expansion [1].

Synthetic Building Block for Parallel Library Synthesis

With a single reactive site (the carbonyl at position 4) and no interfering donor groups, the compound serves as a clean intermediate for diversification via amination, alkylation, or condensation, enabling rapid generation of analog libraries without protecting‑group chemistry [1].

Negative Control or Scaffold‑Hopping Benchmark

In assays where pyrimidoazepine‑based TRPV1 modulators (see Indian Patent IN 265351) are being profiled, the target compound, which lacks the aryl or heteroaryl substituents required for TRPV1 antagonism, can serve as a structurally matched negative control to confirm on‑target pharmacology [2].

Pre‑Clinical Formulation Studies Requiring High Aqueous Solubility

The combination of low LogP (0.6) and low TPSA without hydrogen bond donors suggests favorable intrinsic aqueous solubility, making the compound a candidate for parenteral or oral solution formulations where solubility‑limited absorption must be avoided [1].

Quote Request

Request a Quote for 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.